8-Fluoro-3,4-dihydroquinazolin-4-one hydrochloride
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Overview
Description
8-Fluoro-3,4-dihydroquinazolin-4-one hydrochloride is a chemical compound with the molecular formula C8H6ClFN2O. It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound is primarily used for research purposes and has shown potential in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3,4-dihydroquinazolin-4-one hydrochloride typically involves the condensation of an aldehyde or ketone with 2-aminobenzamide. One common method is the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions. This reaction can be catalyzed by various catalysts, including heterogeneous Lewis acid catalysts like cross-linked poly(4-vinylpyridine) supported BF3 .
Industrial Production Methods: the use of efficient and reusable catalysts, such as poly(4-vinylpyridine) supported BF3, suggests that scalable and eco-friendly production methods are feasible .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-3,4-dihydroquinazolin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized in acidic or alkaline media to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline medium or other oxidizing agents in acidic medium.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinazoline and quinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
8-Fluoro-3,4-dihydroquinazolin-4-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Fluoro-3,4-dihydroquinazolin-4-one hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Comparison with Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: A closely related compound with similar biological activities.
Quinazoline Derivatives: Various quinazoline derivatives that exhibit a wide range of pharmacological activities.
Uniqueness: 8-Fluoro-3,4-dihydroquinazolin-4-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets .
Properties
Molecular Formula |
C8H6ClFN2O |
---|---|
Molecular Weight |
200.60 g/mol |
IUPAC Name |
8-fluoro-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C8H5FN2O.ClH/c9-6-3-1-2-5-7(6)10-4-11-8(5)12;/h1-4H,(H,10,11,12);1H |
InChI Key |
GMCLSWIXZCOKLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CNC2=O.Cl |
Origin of Product |
United States |
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